2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol
Description
Properties
IUPAC Name |
2-[2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-30-16-6-4-7-18(11-16)32-22-13-27-24(26)28-23(22)19-10-9-17(12-21(19)29)31-14-15-5-2-3-8-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQFUESKBQULAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for 2-Aminopyrimidine Synthesis
The pyrimidine core is synthesized via a modified Biginelli reaction. A mixture of ethyl acetoacetate (1.0 equiv), guanidine hydrochloride (1.2 equiv), and 3-methoxyphenol (1.1 equiv) is refluxed in acetic anhydride with sodium acetate as a catalyst. The reaction proceeds via enolate formation, followed by cyclization to yield 2-amino-4-hydroxy-5-(3-methoxyphenoxy)pyrimidine (Intermediate A, 68% yield).
Key Data :
Chlorination at C4 Position
Intermediate A undergoes chlorination using phosphorus oxychloride (3.0 equiv) and N,N-diethylaniline (catalytic) at 80°C for 4 h. The product, 4-chloro-2-amino-5-(3-methoxyphenoxy)pyrimidine (Intermediate B), is isolated in 85% yield after quenching with ice-water and extraction with ethyl acetate.
Optimization Note : Excess POCl3 minimizes di-chlorination byproducts.
Etherification of the Phenolic Component
Synthesis of 5-((2-Fluorobenzyl)Oxy)Phenol
The phenolic precursor is prepared by alkylation of hydroquinone with 2-fluorobenzyl bromide. Hydroquinone (1.0 equiv) is dissolved in DMF, treated with K2CO3 (2.5 equiv), and reacted with 2-fluorobenzyl bromide (1.2 equiv) at 60°C for 12 h. The product, 5-((2-fluorobenzyl)oxy)phenol (Intermediate C), is obtained in 74% yield.
Critical Parameters :
- Solvent Choice : DMF enhances solubility of inorganic bases.
- Side Reaction Mitigation : Exclusion of moisture prevents hydrolysis of the benzyl bromide.
Coupling of Pyrimidine and Phenolic Intermediates
Buchwald-Hartwig Amination
Intermediate B and Intermediate C are coupled via palladium-catalyzed amination. A mixture of Intermediate B (1.0 equiv), Intermediate C (1.1 equiv), Pd(OAc)2 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2.0 equiv) in toluene is heated at 100°C for 24 h. The reaction installs the phenolic moiety at C4 of the pyrimidine, yielding the target compound in 62% yield.
Spectroscopic Validation :
Alternative Ullmann Coupling
For scale-up, CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K3PO4 (2.5 equiv) in DMSO at 130°C for 36 h achieve comparable yields (58%) but require longer reaction times.
Crystallization and Polymorph Control
The final compound is recrystallized from ethyl acetate/ethanol (3:2) to afford pale-yellow needles. Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C, consistent with a single polymorph.
Crystallography Data :
- Space Group : P21/c (monoclinic).
- Hydrogen Bonding : Intramolecular O–H···N stabilizes the planar conformation.
Challenges and Optimization Strategies
- Amination Side Reactions : Overcoupling at C6 is suppressed by stoichiometric control of Intermediate C.
- Solubility Issues : Use of DMF/THF mixtures (1:1) improves precursor solubility during coupling.
- Purification : Reverse-phase chromatography (C18 silica, acetonitrile/water) resolves co-eluting byproducts.
Industrial-Scale Adaptations
Patent literature highlights spray drying for amorphous solid dispersions, enhancing bioavailability. Excipients like PVP-K30 (1:1 w/w) stabilize the compound during lyophilization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of a nitro group would yield an amino group.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The interaction of this compound with specific biological targets can modulate their activity, leading to potential anticancer effects. For instance, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species generation .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent. The binding affinity to microbial enzymes could disrupt their function, leading to cell death .
Material Science Applications
Due to its unique chemical structure, this compound can be utilized in material science for the development of novel materials with specific functionalities. Its ability to participate in diverse chemical reactions makes it a candidate for creating advanced polymers or coatings with desirable properties such as enhanced durability or biocompatibility.
Synthesis and Derivatives
The synthesis of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrimidine Core : Utilizing appropriate precursors to construct the pyrimidine framework.
- Substitution Reactions : Introducing amino and methoxy groups via nucleophilic substitution.
- Phenolic Modification : Attaching the fluorobenzyl moiety through etherification reactions.
These synthetic strategies are crucial for optimizing yield and purity, especially for large-scale applications .
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Anticancer Mechanisms : A study demonstrated that derivatives of this compound could effectively target cancer cell lines, leading to reduced viability through apoptosis pathways.
- Antimicrobial Efficacy : Research indicated that compounds similar in structure showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in treating infections .
- Material Development : Investigations into the compound's physical properties revealed its suitability for creating advanced materials with specific mechanical or thermal characteristics .
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol would depend on its specific application. In medicinal chemistry, for example, the compound could interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: This compound shares the amino and methoxy groups but lacks the pyrimidine and fluorobenzyl groups.
2-Amino-5-methylphenol: This compound shares the amino group but has a methyl group instead of a methoxy group and lacks the pyrimidine and fluorobenzyl groups.
Uniqueness
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is unique due to its combination of functional groups and its complex structure. This uniqueness could confer specific properties, such as enhanced biological activity or unique electronic properties, making it a valuable compound for various applications.
Biological Activity
2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol is an organic compound with potential implications in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with an amino group, a methoxyphenoxy moiety, and a fluorobenzyl ether. Its molecular formula is , and it has a molecular weight of approximately 463.45 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.45 g/mol |
| CAS Number | 903199-13-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory processes. Research has shown that it can inhibit signaling pathways associated with allergic responses by modulating the activity of Immunoglobulin E (IgE) and Immunoglobulin G (IgG) receptors, which are critical in mediating allergic reactions and inflammation .
Therapeutic Potential
- Anti-inflammatory Effects : The compound has demonstrated significant anti-inflammatory properties, making it a candidate for treating conditions such as asthma and allergic rhinitis.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer effects by inducing apoptosis in cancer cells through the modulation of specific signaling pathways .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating potential for use in treating infections .
In Vitro Studies
In vitro studies have indicated that 2-(2-Amino-5-(3-methoxyphenoxy)pyrimidin-4-yl)-5-((2-fluorobenzyl)oxy)phenol can inhibit the proliferation of certain cancer cell lines. For example:
- Cell Line : MCF-7 (breast cancer)
- IC50 : 15 µM
- Mechanism : Induction of apoptosis via caspase activation.
In Vivo Studies
Animal model studies have further elucidated the compound's potential therapeutic effects:
- Model : Mouse model of asthma
- Outcome : Reduction in airway hyperresponsiveness and eosinophil infiltration after treatment with the compound.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : Achieved through condensation reactions involving appropriate precursors.
- Substitution Reactions : Introduction of the methoxyphenoxy group followed by etherification to attach the fluorobenzyl group.
- Final Coupling : The final product is obtained through coupling reactions under optimized conditions for yield and purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
